molecular formula C30H20N2O16 B12586311 Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine CAS No. 637025-02-6

Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine

Cat. No.: B12586311
CAS No.: 637025-02-6
M. Wt: 664.5 g/mol
InChI Key: VGHOPQLXUXTBIJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2,4,5-tetracarboxylic acid can be synthesized by the oxidation of 1,2,4,5-tetramethylbenzene or by the chloromethylation and subsequent oxidation of xylene . The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure complete oxidation to the tetracarboxylic acid.

4-pyridin-4-ylpyridine can be synthesized through a coupling reaction of pyridine derivatives. One common method involves the use of a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of benzene-1,2,4,5-tetracarboxylic acid often involves the oxidation of 1,2,4,5-tetramethylbenzene using air or oxygen in the presence of a catalyst, such as cobalt or manganese salts. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Anhydrides.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine is extensively used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in:

Mechanism of Action

The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine in MOFs involves coordination with metal ions to form stable frameworks. The carboxylic acid groups and pyridine rings act as binding sites for metal ions, facilitating the formation of three-dimensional structures. These frameworks can encapsulate guest molecules, allowing for applications in catalysis and gas storage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine is unique due to its combination of carboxylic acid and pyridine functionalities, which provide multiple coordination sites for metal ions.

Properties

CAS No.

637025-02-6

Molecular Formula

C30H20N2O16

Molecular Weight

664.5 g/mol

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.2C10H6O8/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;2*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

VGHOPQLXUXTBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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